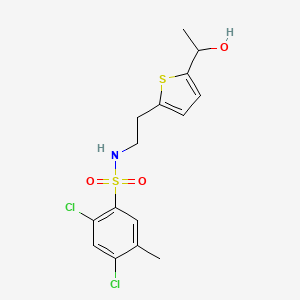

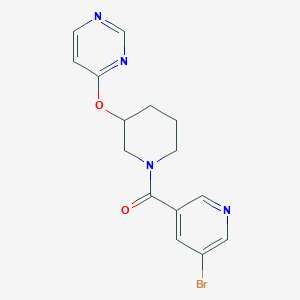

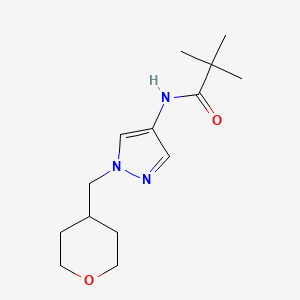

![molecular formula C23H17FN4OS B2383674 4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 938614-37-0](/img/structure/B2383674.png)

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the family of quinazolinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

科学的研究の応用

Synthesis and Biological Activity

Synthesis Techniques and Chemical Properties : Innovative synthetic routes have been developed for compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family, focusing on their structural derivations and chemical properties. These methodologies facilitate the creation of compounds with potential biological activities by introducing various substituents that can significantly alter their chemical behavior and interaction with biological targets (Mousavi et al., 2015).

Anticancer Potential : Research into fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, closely related to the queried compound, has demonstrated moderate to good antiproliferative potency against various cancer cell lines, suggesting a potential framework for developing new anticancer agents (Chowrasia et al., 2017).

Antimicrobial Activities : Compounds within the [1,2,4]triazoloquinazoline family have shown significant antimicrobial activities. The introduction of specific substituents has led to compounds with potent inhibitory effects against a range of bacterial and fungal pathogens, indicating their potential as templates for novel antimicrobial agents (Yan et al., 2016).

Pharmacological Investigations : Studies on derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have explored their potential as H1-antihistaminic agents, with certain compounds exhibiting promising in vivo activity and minimal sedation compared to standard treatments. This highlights the chemical scaffold's versatility in generating pharmacologically active molecules (Alagarsamy et al., 2007).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit a wide range of biological activities, including antifungal , antibacterial , and anticancer properties. These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and cellular structures.

Mode of Action

The exact mode of action of this compound is currently unknown. It has been suggested that some compounds with similar structures can disrupt membrane integrity, leading to inhibited growth of certain fungi . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, although experimental validation would be required to confirm these predictions.

Result of Action

Based on the reported antifungal activity of similar compounds , it can be inferred that the compound may lead to disrupted cell growth and potentially cell death in certain fungi.

特性

IUPAC Name |

4-benzyl-1-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4OS/c24-18-10-6-9-17(13-18)15-30-23-26-25-22-27(14-16-7-2-1-3-8-16)21(29)19-11-4-5-12-20(19)28(22)23/h1-13H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAGCDBTOXEQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

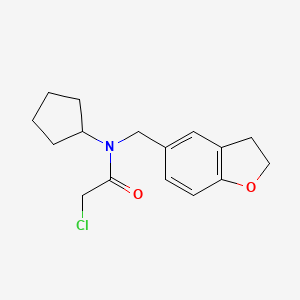

![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)

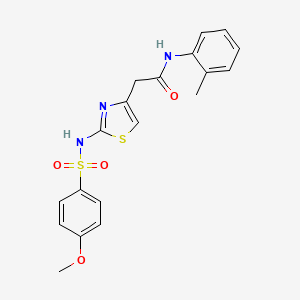

![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)

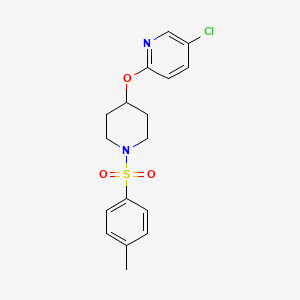

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)